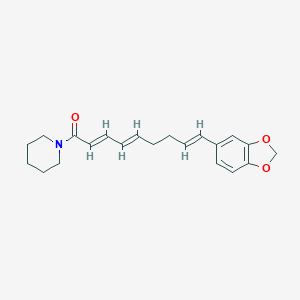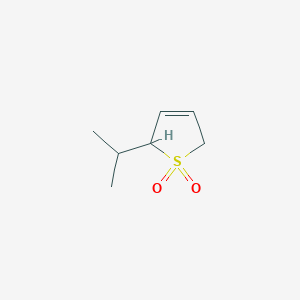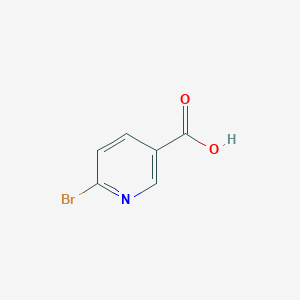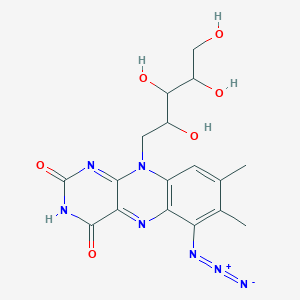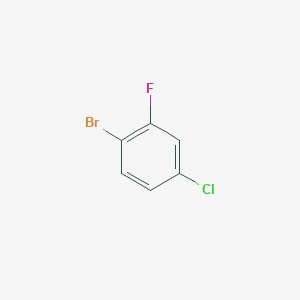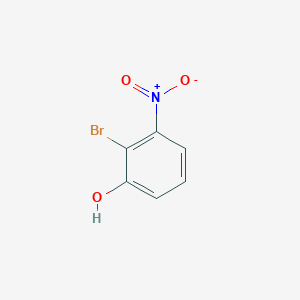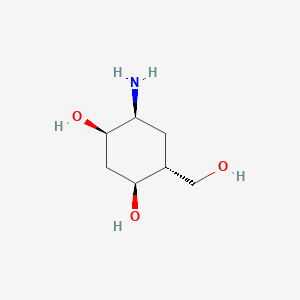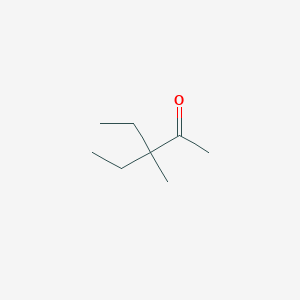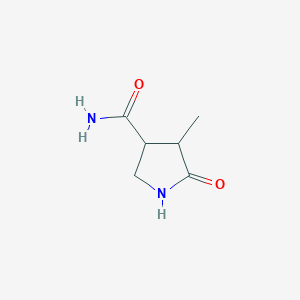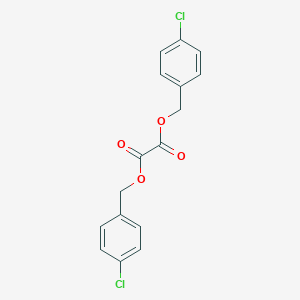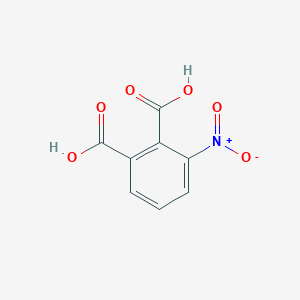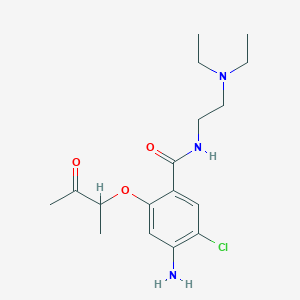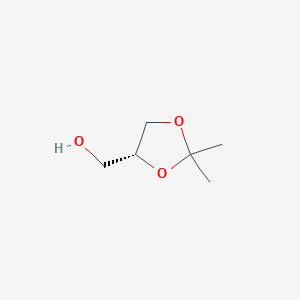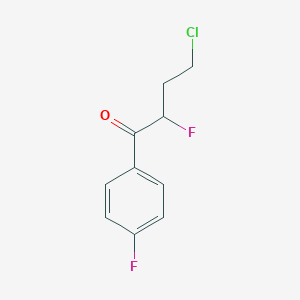
4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one
描述
4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one, also known as 4F-ADB, is a synthetic cannabinoid that belongs to the indazole family. It is a designer drug and has been identified as an active ingredient in synthetic cannabis products. This chemical compound has gained popularity among drug users due to its potent psychoactive effects. However,
作用机制
The mechanism of action of 4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one involves its binding to the CB1 and CB2 receptors in the brain. This leads to the activation of the endocannabinoid system, which is responsible for regulating various physiological processes such as appetite, mood, and pain sensation.
生化和生理效应
The biochemical and physiological effects of 4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one include increased dopamine release, decreased GABA release, and altered glutamate transmission. These effects lead to the psychoactive effects of the drug, such as euphoria, relaxation, and altered perception.
实验室实验的优点和局限性
One of the advantages of using 4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one in lab experiments is its potency. It has been found to be more potent than other synthetic cannabinoids, which makes it useful in studying the endocannabinoid system. However, its psychoactive effects can also be a limitation, as it may interfere with the results of certain experiments.
未来方向
There are several future directions for research on 4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one. One area of interest is its potential as a therapeutic agent for various medical conditions such as chronic pain and anxiety disorders. Another area of research is the development of more selective synthetic cannabinoids that can target specific receptors in the endocannabinoid system. Additionally, further studies are needed to fully understand the long-term effects of 4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one on the brain and body.
In conclusion, 4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one is a synthetic cannabinoid that has gained popularity among drug users due to its potent psychoactive effects. However, it also has scientific research applications, particularly in studying the endocannabinoid system. Its mechanism of action involves its binding to CB1 and CB2 receptors, leading to various biochemical and physiological effects. While it has advantages in terms of potency, its psychoactive effects can also be a limitation. There are several future directions for research on 4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one, including its potential as a therapeutic agent and the development of more selective synthetic cannabinoids.
科学研究应用
4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one has been used in scientific research to study the endocannabinoid system and its effects on the central nervous system. It has been found to have a high affinity for CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids.
属性
CAS 编号 |
110690-93-2 |
|---|---|
产品名称 |
4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one |
分子式 |
C10H9ClF2O |
分子量 |
218.63 g/mol |
IUPAC 名称 |
4-chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C10H9ClF2O/c11-6-5-9(13)10(14)7-1-3-8(12)4-2-7/h1-4,9H,5-6H2 |
InChI 键 |
KHCFOACJRBWOAT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C(CCCl)F)F |
规范 SMILES |
C1=CC(=CC=C1C(=O)C(CCCl)F)F |
同义词 |
1-Butanone, 4-chloro-2-fluoro-1-(4-fluorophenyl)- (9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details













体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one](/img/structure/B27423.png)
